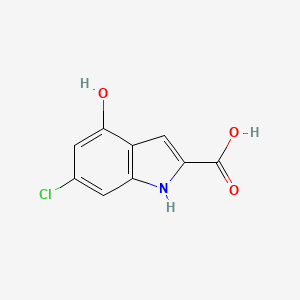

6-chloro-4-hydroxy-1H-indole-2-carboxylicacid

Description

6-Chloro-4-hydroxy-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a chlorine atom at position 6, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. Indole derivatives are critical in medicinal chemistry due to their structural similarity to tryptophan and their prevalence in bioactive molecules.

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H6ClNO3/c10-4-1-6-5(8(12)2-4)3-7(11-6)9(13)14/h1-3,11-12H,(H,13,14) |

InChI Key |

DENGZZURUOLQDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid typically involves the chlorination of 4-hydroxyindole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

- Dissolve 4-hydroxyindole-2-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

- Reflux the reaction mixture for several hours.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 6-chloro-4-oxo-1H-indole-2-carboxylic acid.

Reduction: Formation of 6-chloro-4-hydroxy-1H-indole-2-methanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares substituent patterns, molecular formulas, and available data for analogous compounds:

Physicochemical Properties

- Melting Points : Indole-6-carboxylic acid (256–259°C ) exhibits a higher melting point than indole-5-carboxylic acid (208–210°C ), suggesting halogen and substituent position influence crystallinity. Chlorine’s electron-withdrawing nature may increase melting points compared to hydroxylated analogs.

- Solubility : Hydroxyl groups (e.g., in 6-hydroxyindole-2-carboxylic acid ) enhance water solubility, while chlorine reduces it. The target compound’s dual -OH and -COOH groups may improve solubility in polar solvents.

Research Findings and Limitations

- Structural Insights : SHELX programs () are widely used for crystallographic refinement, implying that analogs like 4-chloro-1H-indole-2-carboxylic acid () have well-resolved crystal structures.

- Safety Data : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () requires stringent handling, suggesting chloro-indoles may pose inhalation hazards.

- Gaps in Data : Direct pharmacological or thermodynamic data for the target compound are absent. Future studies should focus on synthesis, stability, and bioactivity profiling.

Biological Activity

6-Chloro-4-hydroxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

6-Chloro-4-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a prominent heterocyclic structure found in various natural products and pharmaceuticals. Its structure includes:

- Chlorine atom at the 6-position

- Hydroxyl group at the 4-position

- Carboxylic acid group at the 2-position

These functional groups contribute to its reactivity and biological properties.

Antiviral Activity

Research indicates that 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid exhibits antiviral properties. It has been investigated for its ability to inhibit viral replication through mechanisms involving the modulation of cellular pathways associated with viral entry and replication.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death and proliferation. For instance, it has been noted to target indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are enzymes involved in tumor immune escape .

Case Study: Inhibition of Cancer Cell Lines

A variety of indole derivatives, including 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid, were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated IC50 values ranging from 1.17 µM to 20 µM against various cancer types, highlighting its potential as a therapeutic agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses. In vitro studies have shown that it can significantly reduce the levels of these cytokines in treated cells .

Antibacterial Activity

Preliminary studies suggest that 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid possesses antibacterial activity against various strains of bacteria. It has been tested against pathogens such as E. faecalis and K. pneumoniae, demonstrating effective inhibition comparable to standard antibiotics .

The biological activity of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is believed to be mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It could modulate the activity of G-protein coupled receptors (GPCRs) involved in cellular signaling.

These mechanisms contribute to its diverse pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces IL-6 and TNF-α | |

| Antibacterial | Effective against E. faecalis |

Table 2: IC50 Values Against Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.